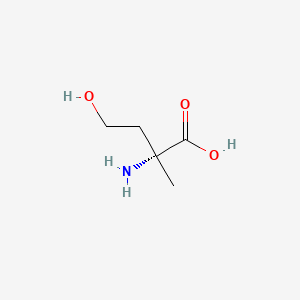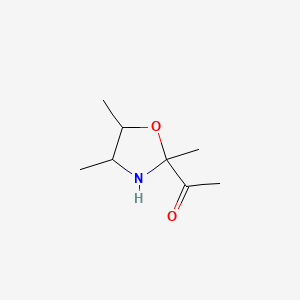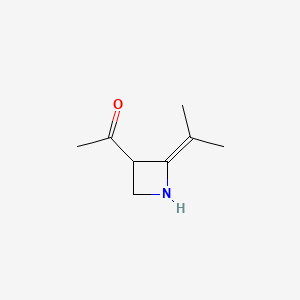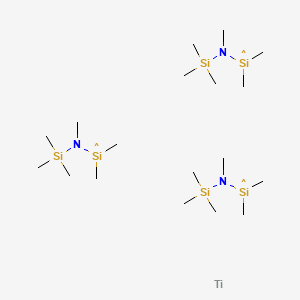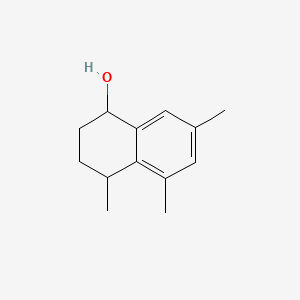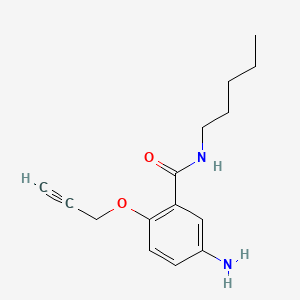
Benzamide, 5-amino-N-pentyl-2-(2-propynyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 5-amino-N-pentyl-2-(2-propynyloxy)- typically involves the reaction of 5-amino-N-pentyl-2-hydroxybenzamide with propargyl bromide in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like isopropyl alcohol under reflux conditions to facilitate the formation of the propynyloxy group .
Industrial Production Methods
While specific industrial production methods for Benzamide, 5-amino-N-pentyl-2-(2-propynyloxy)- are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 5-amino-N-pentyl-2-(2-propynyloxy)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles; in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Scientific Research Applications
Benzamide, 5-amino-N-pentyl-2-(2-propynyloxy)- has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, 5-amino-N-pentyl-2-(2-propynyloxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzamide, 5-amino-N-ethyl-2-(2-propynyloxy)-: Similar structure with an ethyl group instead of a pentyl group.
Benzamide, 5-amino-N-butyl-2-(2-propynyloxy)-: Similar structure with a butyl group instead of a pentyl group.
Uniqueness
Benzamide, 5-amino-N-pentyl-2-(2-propynyloxy)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
30533-82-5 |
|---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
5-amino-N-pentyl-2-prop-2-ynoxybenzamide |
InChI |
InChI=1S/C15H20N2O2/c1-3-5-6-9-17-15(18)13-11-12(16)7-8-14(13)19-10-4-2/h2,7-8,11H,3,5-6,9-10,16H2,1H3,(H,17,18) |
InChI Key |
UQFPCYPXSIRWKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=C(C=CC(=C1)N)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethyloxidoamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, (2S-cis)-(9CI); 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, N-oxide, (2S-cis)-](/img/structure/B13829646.png)

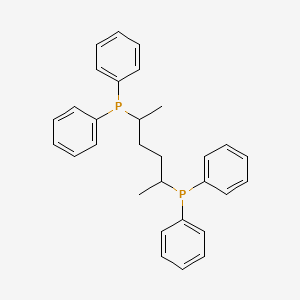
![(3S,8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13829661.png)
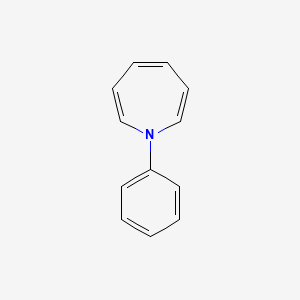

![Acetamide,2-amino-N-[2-(dimethylamino)ethyl]-](/img/structure/B13829677.png)
